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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide comprehensive guidance on the use of Aureobasidin A (AbA)

for the selection of transformed yeast cells. AbA is a potent and specific antifungal agent,

making it an excellent selection marker for a variety of yeast species. Its utility is particularly

notable in yeast one-hybrid and two-hybrid screening systems.

Mechanism of Action
Aureobasidin A is a cyclic depsipeptide antibiotic isolated from the filamentous fungus

Aureobasidium pullulans.[1] Its mode of action is the inhibition of inositol phosphorylceramide

(IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway in yeast.[1][2]

This enzyme is encoded by the AUR1 gene.[1][2] Inhibition of IPC synthase disrupts the

production of essential sphingolipids, leading to cell membrane damage and ultimately cell

death.[2][3] Resistance to AbA is conferred by a mutant version of the AUR1 gene, commonly

known as AUR1-C, which encodes a form of IPC synthase that is no longer sensitive to AbA.[1]

[4] This dominant mutation allows for the direct selection of transformants carrying the AUR1-C

gene.[5][6]

Core Advantages of Aureobasidin A Selection
High Specificity and Low Background: AbA is highly toxic to a broad range of fungi, including

common laboratory yeast strains, at low concentrations.[7][8] This leads to a very low
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frequency of spontaneous resistance, resulting in selection plates with minimal background

colonies.[4]

Broad Applicability: AbA is effective in various yeast species, including Saccharomyces

cerevisiae, Schizosaccharomyces pombe, and Candida albicans.[7][8]

Ideal for High-Throughput Screening: The clear distinction between resistant and sensitive

cells makes AbA selection amenable to automated colony picking and high-throughput

screening applications, such as yeast two-hybrid library screens.[1]

Quantitative Data Summary
The optimal concentration of Aureobasidin A for selection can vary depending on the yeast

species, strain, and even the composition of the growth medium. It is always recommended to

perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your

specific host strain. However, the following table provides a summary of generally

recommended concentrations gathered from various sources.
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Yeast Species

Recommended
Aureobasidin A
Concentration Range
(µg/mL)

Notes

Saccharomyces cerevisiae 0.1 - 0.5

Toxic at low concentrations.[1]

For selection, concentrations

of 0.1 to 1.0 µg/mL are

commonly used, with some

protocols suggesting up to 0.9

µg/mL (900 ng/mL).[2] The

specific concentration should

be 2-10 times the MIC of the

host strain.[9]

Schizosaccharomyces pombe 0.1 - 5.0 Sensitive to AbA.[8]

Candida albicans 0.005 - 0.02

Wild-type strains are sensitive

to very low concentrations.[10]

MIC50 and MIC90 values of

0.25-2 µg/mL have been

reported for some isolates.[11]

Candida glabrata 0.1 - 0.5 Sensitive to AbA.

Aspergillus nidulans 0.1 - 5.0 Sensitive to AbA.[7][8]

Aspergillus niger 0.1 - 0.5 Sensitive to AbA.[7]

Experimental Protocols
Protocol 1: Preparation of Aureobasidin A Stock
Solution

Reconstitution: Dissolve lyophilized Aureobasidin A in 100% ethanol or methanol to create a

stock solution.[8][12] A common stock concentration is 0.5 to 5.0 mg/mL.[8][12]

Storage: Store the stock solution at 4°C.[12] The lyophilized powder can be stored at room

temperature.[8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.takarabio.com/learning-centers/protein-research/matchmaker-gold-yeast-two-hybrid-systems/aureobasidin-a-for-improved-selectable-drug-resistance-in-yeast
https://www.yeasenbio.com/blogs/cell/aureobasidin-a-aba-yeast-single-double-hybrid-study-screening-marker
http://www.takara.co.kr/file/manual/pdf/9000_e.v0812.pdf
http://www.takara.co.kr/file/manual/pdf/9000.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10063858/
https://iem.modares.ac.ir/article_1828.html
https://www.takarabio.com/products/protein-research/two-hybrid-and-one-hybrid-systems/yeast-media/aureobasidin-a
http://www.takara.co.kr/file/manual/pdf/9000.pdf
https://www.takarabio.com/products/protein-research/two-hybrid-and-one-hybrid-systems/yeast-media/aureobasidin-a
http://www.takara.co.kr/file/manual/pdf/9000.pdf
https://www.takarabio.com/documents/Certificate%20of%20Analysis/630466/630466-630499-082020.pdf
http://www.takara.co.kr/file/manual/pdf/9000.pdf
https://www.takarabio.com/documents/Certificate%20of%20Analysis/630466/630466-630499-082020.pdf
https://www.takarabio.com/documents/Certificate%20of%20Analysis/630466/630466-630499-082020.pdf
http://www.takara.co.kr/file/manual/pdf/9000.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Determination of Minimal Inhibitory
Concentration (MIC) - Kill Curve

Prepare Yeast Culture: Inoculate a single colony of your untransformed yeast strain into 5 mL

of appropriate liquid medium (e.g., YPD for S. cerevisiae) and grow overnight at 30°C with

shaking.

Prepare Plates: Prepare a series of agar plates with your desired growth medium containing

a range of Aureobasidin A concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL). Also,

prepare a control plate with no AbA.

Plate Cells: Dilute the overnight culture to a standard OD₆₀₀ (e.g., 0.1) and plate a consistent

volume (e.g., 100 µL) onto each plate.

Incubate: Incubate the plates at 30°C for 2-3 days.

Determine MIC: The MIC is the lowest concentration of Aureobasidin A that completely

inhibits visible growth. The optimal concentration for selecting transformants is typically 2-10

times the MIC.[9]

Protocol 3: Yeast Transformation (Lithium Acetate/PEG
Method)
This is a standard protocol for yeast transformation, adaptable for use with Aureobasidin A

selection.

Prepare Yeast Culture: Inoculate 5 mL of YPD medium with a single colony of the desired

yeast strain and grow overnight at 30°C with shaking.[13]

Inoculate Main Culture: The next morning, inoculate 50 mL of fresh YPD to an OD₆₀₀ of ~0.2

and grow to an OD₆₀₀ of 0.6-0.8 (log phase).[13]

Harvest Cells: Centrifuge the cells at 3,000 x g for 5 minutes.[13]

Wash Cells: Discard the supernatant, resuspend the cell pellet in 25 mL of sterile water, and

centrifuge again.[13]
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Prepare Competent Cells: Discard the supernatant and resuspend the cell pellet in 1 mL of

100 mM Lithium Acetate (LiAc). Transfer to a microfuge tube, pellet the cells, and remove the

supernatant. Resuspend the cells in 400 µL of 100 mM LiAc.[13]

Transformation: In a sterile microfuge tube, mix the following in order:

240 µL of 50% (w/v) PEG 3350

36 µL of 1 M LiAc

50 µL of single-stranded carrier DNA (e.g., salmon sperm DNA, 2 mg/mL, boiled and

chilled on ice before use)[14]

1-5 µg of your plasmid DNA (in ≤ 34 µL of water or TE buffer)[14]

50 µL of competent yeast cells

Incubate: Vortex the mixture thoroughly and incubate at 30°C for 30 minutes.

Heat Shock: Heat shock the cells at 42°C for 15-25 minutes.[14] The optimal time can vary

between strains.[13]

Recover Cells: Pellet the cells by centrifugation at 8,000 x g for 1 minute. Remove the

supernatant and resuspend the cell pellet in 1 mL of YPD medium.[14] Incubate at 30°C for

1.5 to 6 hours with gentle shaking to allow for the expression of the resistance gene.[9][14]

Plate Transformants: Pellet the cells, remove the supernatant, and resuspend the cells in a

small volume of sterile water (e.g., 100-200 µL). Plate the entire cell suspension onto

selective agar plates containing the appropriate concentration of Aureobasidin A.

Incubate: Incubate the plates at 30°C for 3-5 days, or until colonies appear.[2]
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Caption: Experimental workflow for yeast transformation and selection using Aureobasidin A.

Caption: Mechanism of Aureobasidin A action and resistance in yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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